

A Researcher's Guide to Commercial DSPE-PEG(2000)-Amine: A Comparative Overview

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Compound of Interest

Compound Name: *DSPE-PEG-Amine, MW 2000 ammonium*

Cat. No.: *B2889234*

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For researchers and professionals in drug development, the quality of reagents is paramount. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is a critical component in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery. Its primary amine group allows for the covalent attachment of targeting ligands, while the PEG linker provides a "stealth" characteristic, prolonging circulation time. However, the performance of this lipid can vary between commercial sources due to differences in purity, polydispersity, and the reactivity of the terminal amine.

This guide provides a comparative summary of major commercial sources of DSPE-PEG(2000)-Amine based on publicly available data and outlines key experimental protocols for in-house validation, empowering users to make informed purchasing decisions and ensure the reproducibility of their results.

Supplier and Product Specification Overview

Direct, third-party comparative studies on the performance of DSPE-PEG(2000)-Amine from different suppliers are not readily available. However, manufacturers provide product specifications that serve as a baseline for comparison. The following table summarizes the advertised specifications from several prominent suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.

Supplier	Product Name	Advertised Purity	Form	CAS Number
Avanti Polar Lipids	DSPE-PEG(2000) Amine	>99% [1] [2]	Powder or Chloroform Solution [1]	474922-26-4 [1]
BroadPharm	DSPE-PEG-Amine, MW 2000	>95% [3]	Solid	474922-26-4 [3]
Cayman Chemical	DSPE-PEG(2000)-amine (sodium salt)	≥95% [4]	Crystalline Solid	474922-26-4
MedChemExpress	DSPE-PEG-Amine, MW 2000 ammonium	Not specified	Solid	474922-26-4 [5]
Biopharma PEG	DSPE-PEG-NH2	≥95% [6]	Solid	474922-26-4 [6]

Note: Purity is often determined by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The molecular weight is an average due to the polydispersity of the PEG chain.[\[1\]](#)

Key Experimental Protocols for Performance Evaluation

To rigorously compare different sources of DSPE-PEG(2000)-Amine, a series of analytical and functional tests should be performed. The following protocols describe standard methods for characterizing critical quality attributes.

Purity and Polydispersity Analysis

The presence of impurities or a broad distribution of PEG chain lengths can significantly impact the in vivo performance and stability of lipid nanoparticles.

- Methodology: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)
 - Principle: HPLC separates the DSPE-PEG-Amine from non-PEGylated impurities and other lipid species. Since PEGylated lipids lack a strong UV chromophore, detectors like CAD or ELSD are essential for accurate quantification.^[7] This method can also reveal the polydispersity of the PEG chain, which can differ between vendors.^[8]
 - Protocol:
 - Prepare a standard solution of the DSPE-PEG-Amine sample at a known concentration (e.g., 1 mg/mL) in an appropriate solvent like ethanol or a chloroform/methanol mixture.
 - Use a reverse-phase HPLC column (e.g., C8 or C18).
 - Employ a gradient elution method, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Run the sample through the HPLC system coupled to a CAD or ELSD detector.
 - Analyze the resulting chromatogram. The area of the main peak relative to the total area of all peaks provides the purity percentage. The peak shape can give a qualitative indication of polydispersity.
- Methodology: Mass Spectrometry (MS)
 - Principle: MS is crucial for confirming the identity and average molecular weight of the PEGylated lipid. It provides detailed information on the distribution of PEG chain lengths (polydispersity).^[7]^[8]
 - Protocol:
 - Introduce the sample into the mass spectrometer, often via direct infusion or coupled with an HPLC system (LC-MS).
 - Acquire the mass spectrum. For PEGylated lipids, a distribution of peaks will be observed, each corresponding to a different number of ethylene glycol units.

- The most abundant peak in the mass spectrum can be used to report the molecular weight. Analysis of the entire distribution provides the polydispersity index (PDI).

Quantification of Amine Group Reactivity

The functionality of DSPE-PEG(2000)-Amine hinges on the availability and reactivity of its terminal primary amine.

- Methodology: TNBSA (2,4,6-Trinitrobenzenesulfonic Acid) Assay
 - Principle: TNBSA reacts specifically with primary amines in an alkaline environment (pH 8.5) to produce a yellow-colored derivative that can be quantified spectrophotometrically by measuring its absorbance at 335 nm.^{[9][10][11]} This allows for the determination of the concentration of accessible amine groups.
 - Protocol:
 - Prepare a standard curve using a compound with a known primary amine concentration (e.g., glycine or L-lysine) in 0.1 M sodium bicarbonate buffer (pH 8.5).
 - Dissolve the DSPE-PEG-Amine sample in the same reaction buffer to a final concentration of approximately 2-20 µg/mL.^[11]
 - To 0.5 mL of each standard and sample, add 0.25 mL of a freshly prepared 0.01% (w/v) TNBSA solution.^[10]
 - Incubate the mixture at 37°C for 2 hours.^{[10][11]}
 - Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.^[10]
 - Measure the absorbance at 335 nm.
 - Calculate the amine concentration in the DSPE-PEG-Amine sample by comparing its absorbance to the standard curve.

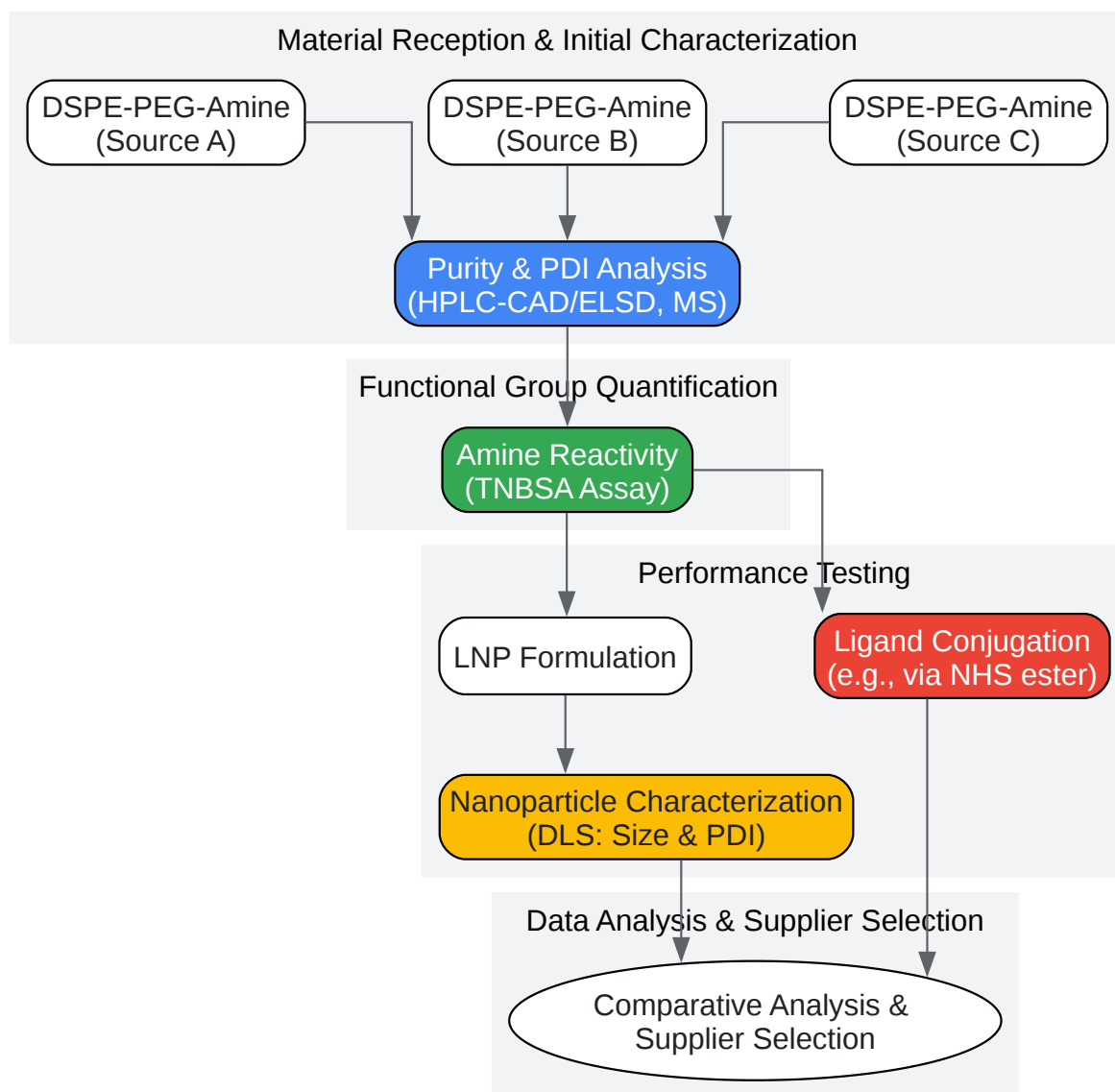
Functional Performance in Nanoparticle Formulation

The ultimate test of DSPE-PEG(2000)-Amine is its performance in a formulated nanoparticle system.

- Methodology: Liposome Formulation and Characterization by Dynamic Light Scattering (DLS)
 - Principle: DLS measures the size (hydrodynamic diameter) and size distribution (PDI) of nanoparticles suspended in a liquid.[\[12\]](#)[\[13\]](#) Consistent and monodisperse nanoparticles are critical for drug delivery applications.
 - Protocol:
 - Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. A typical formulation might include a structural lipid (e.g., DSPC), cholesterol, and 1-5 mol% of DSPE-PEG(2000)-Amine from different suppliers.[\[14\]](#)[\[15\]](#)
 - Dilute the final liposome suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.[\[15\]](#)
 - Measure the Z-average diameter and PDI using a DLS instrument.
 - Compare the results. High-quality DSPE-PEG-Amine should result in nanoparticles with a small hydrodynamic diameter and a low PDI (<0.2), indicating a homogeneous population.[\[12\]](#)

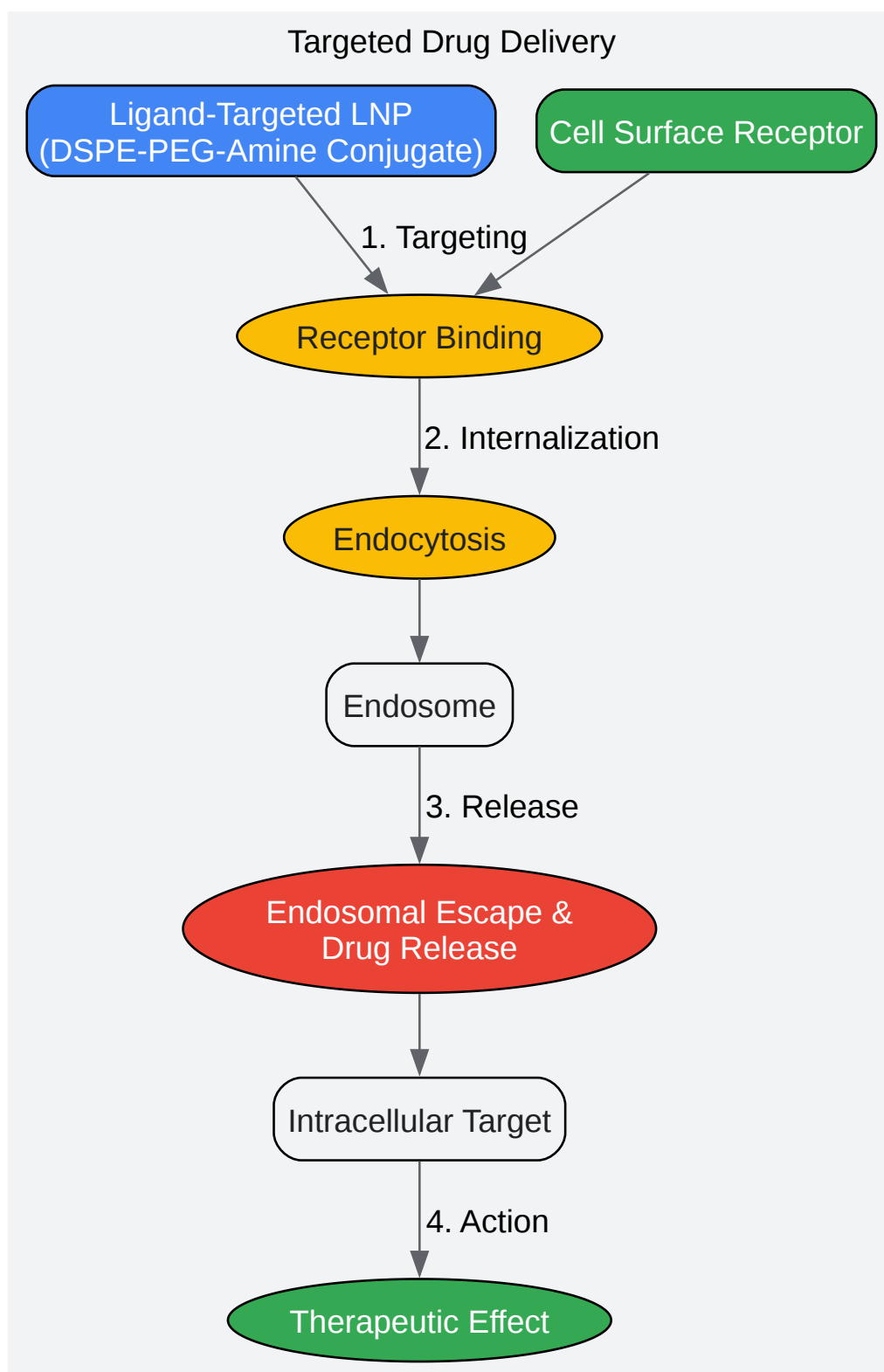
Visualizing Workflows and Pathways

To aid in understanding the experimental and biological context, the following diagrams illustrate the validation workflow and a common application pathway.



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Caption: Experimental workflow for comparing commercial DSPE-PEG(2000)-Amine.



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Caption: Pathway of a ligand-targeted LNP utilizing DSPE-PEG-Amine.

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